molecular formula C16H14N2O4 B2429252 (E)-N'-(4-hydroxybenzylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide CAS No. 303788-30-9

(E)-N'-(4-hydroxybenzylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide

Cat. No. B2429252
CAS RN: 303788-30-9
M. Wt: 298.298
InChI Key: JKRDHPRXIMMUFU-RQZCQDPDSA-N
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Description

“(E)-N’-(4-hydroxybenzylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide” is a complex organic compound. It is related to the family of dioxins, which are a group of chemical compounds that are persistent organic pollutants (POPs) in the environment .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the direct synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives from salicylic acids and acetylenic esters (both mono- and disubstituted) has been described. The reaction is mediated by CuI and NaHCO3 in acetonitrile .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. Dioxins, for example, are characterized by the presence of two benzene rings connected by a pair of oxygen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse and complex. For instance, the reaction of the synthesized 1,3-benzodioxinones with primary amines readily afforded the corresponding salicylamides .


Physical And Chemical Properties Analysis

Dioxins are virtually insoluble in water but have a relatively high solubility in lipids. Therefore, they tend to associate with organic matter such as plankton, plant leaves, and animal fat . The properties most important for understanding the environmental behavior of the dioxin and dioxin-like compounds appear to be water solubility (WS), vapor pressure (VP), octanol/water partition coefficient (Kow), organic carbon partition coefficient (Koc), and photochemical quantum yield .

Scientific Research Applications

Synthesis and Characterization

  • Various carbohydrazide derivatives, including compounds similar to (E)-N'-(4-hydroxybenzylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide, have been synthesized and characterized using techniques like FT-IR, NMR, and X-ray diffraction. These methods confirm the structural and electronic properties of these compounds (Karrouchi et al., 2021).

Molecular Docking Studies

  • Molecular docking studies have been performed on similar compounds, suggesting potential applications in drug discovery, particularly as anti-diabetic agents (Karrouchi et al., 2021).

Corrosion Inhibition

  • Carbohydrazide Schiff bases, which are structurally related to the query compound, have been assessed using Density Functional Theory (DFT) and Monte Carlo simulations for their performance as corrosion inhibitors for steel in acidic mediums (Obot et al., 2016).

Antimicrobial Activities

  • Some carbohydrazone derivatives demonstrate notable antibacterial and antifungal activities, implying potential applications of similar compounds in antimicrobial research (Feng et al., 2014).

Potential as Protein-Tyrosine Kinase Inhibitors

  • Certain derivatives of 3,4-dihydro-1-benzoxepin, which share a similar structural motif with the query compound, have been synthesized and evaluated for their inhibitory activities against protein-tyrosine kinases (PTKs), suggesting potential therapeutic applications (Li et al., 2017).

Enzyme Inhibition Studies

  • Compounds like N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine have been evaluated for their inhibition of specific enzymes, indicating potential uses in studying enzyme mechanisms and drug development (Hema et al., 2020).

Fluorescence Probes

  • Similar compounds have been designed and synthesized as fluorescence probes for metal ions, suggesting applications in sensing and detection technologies (Li et al., 2020).

Mechanism of Action

Target of Action

The primary targets of (E)-N’-(4-hydroxybenzylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets within biological systems .

Mode of Action

It is known that the compound has a benzodioxin structure . Benzodioxin derivatives are important structural units in insecticides and are intermediates to synthesize multiple-substituted benzene derivatives of great value

Biochemical Pathways

The biochemical pathways affected by this compound are not yet fully identified. Given its structural similarity to other benzodioxin derivatives, it may potentially interact with similar biochemical pathways. More research is needed to confirm this and to understand the downstream effects of these interactions .

Pharmacokinetics

As a xenobiotic, it is a foreign compound to a living organism and may undergo various transformations within the body

Safety and Hazards

Dioxins and dioxin-like compounds are known to be highly toxic and are persistent organic pollutants (POPs) in the environment . They are mostly by-products of burning or various industrial processes .

Future Directions

The future directions in the study of this compound could involve further exploration of its synthesis, properties, and potential applications. For instance, new molecules which show aggregation-induced emission (AIE) properties are being designed and synthesized for various applications like imaging, sensing, and optoelectronics .

properties

IUPAC Name

N-[(E)-(4-hydroxyphenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c19-12-7-5-11(6-8-12)9-17-18-16(20)15-10-21-13-3-1-2-4-14(13)22-15/h1-9,15,19H,10H2,(H,18,20)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRDHPRXIMMUFU-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NN=CC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(OC2=CC=CC=C2O1)C(=O)N/N=C/C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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